molecular formula C13H11FN2O B074832 4-fluoro-N'-phenylbenzohydrazide CAS No. 1496-02-2

4-fluoro-N'-phenylbenzohydrazide

Cat. No.: B074832
CAS No.: 1496-02-2
M. Wt: 230.24 g/mol
InChI Key: PGKDUKIHKGXXIY-UHFFFAOYSA-N
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Description

Benzoic acid, p-fluoro-, 2-phenylhydrazide: is an organic compound with the molecular formula C13H11FN2O It is a derivative of benzoic acid and is characterized by the presence of a fluorine atom at the para position and a phenylhydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Synthesis from p-fluorobenzoic acid: The synthesis of benzoic acid, p-fluoro-, 2-phenylhydrazide can be achieved by reacting p-fluorobenzoic acid with phenylhydrazine under acidic conditions. The reaction typically involves the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the hydrazide bond.

    Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzoic acid, p-fluoro-, 2-phenylhydrazide can undergo oxidation reactions to form corresponding azobenzene derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reduction of this compound can lead to the formation of hydrazine derivatives. Sodium borohydride (NaBH4) is a commonly used reducing agent for this purpose.

    Substitution: The fluorine atom in the para position can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide (NaOCH3) can be used for this transformation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3)

Major Products Formed:

    Oxidation: Azobenzene derivatives

    Reduction: Hydrazine derivatives

    Substitution: Various substituted benzoic acid derivatives

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Benzoic acid, p-fluoro-, 2-phenylhydrazide is used as an intermediate in the synthesis of more complex organic molecules

Biology:

    Biological Studies: This compound is used in biological studies to investigate its effects on cellular processes. Its ability to interact with biological molecules makes it a useful tool in biochemical research.

Medicine:

    Pharmaceutical Research: Benzoic acid, p-fluoro-, 2-phenylhydrazide is explored for its potential therapeutic properties. It is studied for its ability to inhibit certain enzymes and pathways, making it a candidate for drug development.

Industry:

    Material Science: This compound is used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of materials with enhanced stability and functionality.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Inhibition: Benzoic acid, p-fluoro-, 2-phenylhydrazide can inhibit specific enzymes by binding to their active sites. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.

    Interaction with Biological Molecules: The compound can interact with proteins, nucleic acids, and other biomolecules, influencing their structure and function. These interactions can modulate cellular activities and responses.

Comparison with Similar Compounds

    Benzoic acid, 2-phenylhydrazide: Similar in structure but lacks the fluorine atom at the para position.

    4-Fluorobenzoic acid: Contains the fluorine atom but lacks the phenylhydrazide group.

    Phenylhydrazine derivatives: Compounds with similar hydrazide groups but different substituents on the aromatic ring.

Uniqueness:

    Fluorine Substitution: The presence of the fluorine atom at the para position enhances the compound’s reactivity and stability.

    Phenylhydrazide Group: The phenylhydrazide group provides unique chemical properties, making the compound valuable in various synthetic and research applications.

Properties

CAS No.

1496-02-2

Molecular Formula

C13H11FN2O

Molecular Weight

230.24 g/mol

IUPAC Name

4-fluoro-N'-phenylbenzohydrazide

InChI

InChI=1S/C13H11FN2O/c14-11-8-6-10(7-9-11)13(17)16-15-12-4-2-1-3-5-12/h1-9,15H,(H,16,17)

InChI Key

PGKDUKIHKGXXIY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NNC(=O)C2=CC=C(C=C2)F

Canonical SMILES

C1=CC=C(C=C1)NNC(=O)C2=CC=C(C=C2)F

1496-02-2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

30 ml. (0.25 mole) of 4-fluorobenzoyl chloride is added dropwise over a 30 minute period to a mixture of 25 ml. (0.25 mole) of phenylhydrazine and 35 ml. (0.25 mole) of triethylamine in 500 ml. of anhydrous diethyl ether stirred at -10° C. under nitrogen. The reaction mixture is allowed to warm to 20°-25° C. and stirred under nitrogen for 3 hours. The obtained solids are collected by filtration, washed with diethyl ether and dissolved in about 600 ml. of methylene chloride. The methylene chloride solution is filtered and evaporated at reduced pressure to near dryness, and n-hexane is added to obtain the crude solid product (26 g.). The crude product is dissolved in tetrahydrofuran and filtered to remove the triethylamine hydrochloride, the tetrahydrofuran is evaporated at reduced pressure, and the obtained product is recrystallized from acetone (12 g.), m.p. 181°-186° C. A second crop is also obtained (6 g.).
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0.25 mol
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reactant
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0.25 mol
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0.25 mol
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Synthesis routes and methods II

Procedure details

A mixture of phenylhydrazine (25 ml, 0.25 mmole) and triethylamine (35 ml, 0.25 mmole) in anhydrous ether (500 ml) was cooled down to -5° to -10° C. (ice-salt bath) under nitrogen and treated dropwise, over a 30 minute period, with 4-fluorobenzene carbonyl chloride (30 ml, 0.25 mole). The reaction mixture was warmed to room temperature, stirred for 3.0 hours, then filtered, washing the solids well with ether (200 ml). The solids were dissolved in dichloromethane (600 ml), stripped to near dryness, suspended in hexane (600 ml) and filtered. The clear filtrate was evaporated to dryness, triturated with tetrahydrofuran (700 ml) and filtered, washing the solids well with tetrahydrofuran (100 ml). The filtrate was evaporated to dryness and dried in vacuo to give a crude product (34.6 g) contaminated with two other components.
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25 mL
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35 mL
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500 mL
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ice-salt
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